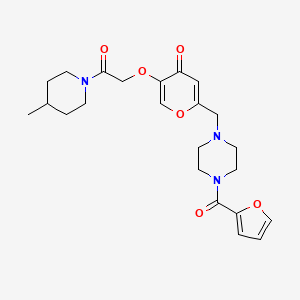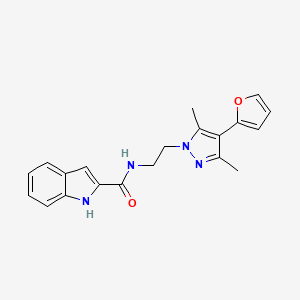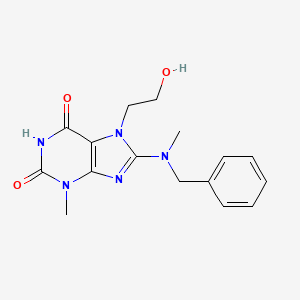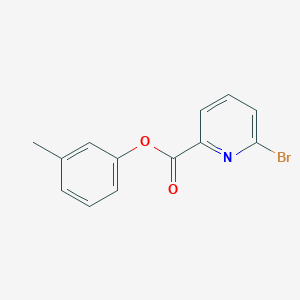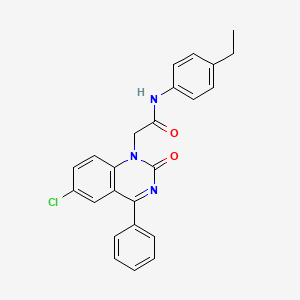
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. It is commonly referred to as CE-3 or 6-chloro-2-oxo-N-(4-ethylphenyl)-1,2-dihydroquinazoline-3-carboxamide. This compound has attracted significant attention in the scientific community due to its potential applications in biomedical research.
作用机制
The exact mechanism of action of CE-3 is not fully understood. However, it has been proposed that CE-3 exerts its effects by modulating various signaling pathways, including the PI3K-Akt-mTOR pathway, the MAPK pathway, and the NF-κB pathway. CE-3 has also been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and topoisomerases.
Biochemical and Physiological Effects
CE-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CE-3 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In neuroprotection, CE-3 has been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
CE-3 has several advantages for lab experiments, including its high solubility in aqueous and organic solvents, its stability under various experimental conditions, and its low toxicity in vitro and in vivo. However, CE-3 also has some limitations, including its relatively low potency compared to other quinazolinone derivatives, its limited bioavailability in vivo, and its potential off-target effects.
未来方向
There are several future directions for the research and development of CE-3. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of CE-3 with improved bioavailability and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of CE-3 and its potential applications in other biomedical research areas, such as cardiovascular disease and metabolic disorders. Finally, the development of novel drug delivery systems for CE-3 could enhance its therapeutic potential and reduce its potential side effects.
合成方法
The synthesis of CE-3 involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid with 4-ethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, CE-3. The overall yield of this synthesis method is approximately 60-70%.
科学研究应用
CE-3 has been studied for its potential applications in various biomedical research areas, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, CE-3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. In neuroprotection, CE-3 has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-16-8-11-19(12-9-16)26-22(29)15-28-21-13-10-18(25)14-20(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCKYFRPFNALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2948961.png)
![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)
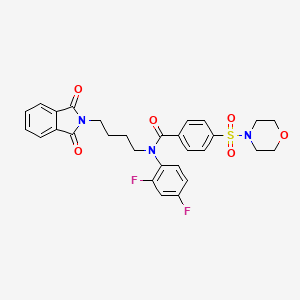
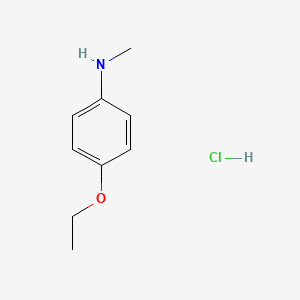
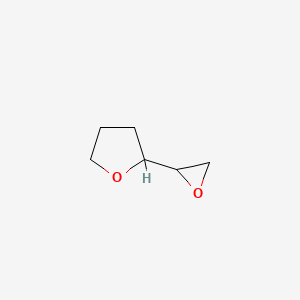
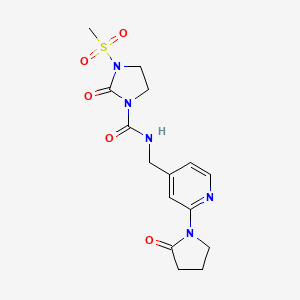
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)
